molecular formula C9H10ClNO B13034908 1-Butanone, 1-(4-chloro-3-pyridinyl)-

1-Butanone, 1-(4-chloro-3-pyridinyl)-

Cat. No.: B13034908
M. Wt: 183.63 g/mol
InChI Key: MGZVJQUWBNBMGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanone, 1-(4-chloro-3-pyridinyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and requires a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of 1-Butanone, 1-(4-chloro-3-pyridinyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(4-chloro-3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(4-chloro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Butanone, 1-(4-chloro-3-pyridinyl)- can be compared with other similar compounds, such as:

    1-Butanone, 1-(3-pyridinyl)-: Lacks the chloro group, resulting in different reactivity and applications.

    1-Butanone, 1-(4-bromo-3-pyridinyl)-: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior and uses.

    1-Butanone, 1-(4-fluoro-3-pyridinyl)-:

The uniqueness of 1-Butanone, 1-(4-chloro-3-pyridinyl)- lies in its specific chemical structure, which imparts distinct reactivity and makes it suitable for various specialized applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)butan-1-one

InChI

InChI=1S/C9H10ClNO/c1-2-3-9(12)7-6-11-5-4-8(7)10/h4-6H,2-3H2,1H3

InChI Key

MGZVJQUWBNBMGM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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